Triisopropylphosphine

Organometallic chemistry Homogeneous catalysis Ligand design

Triisopropylphosphine (TIP, PiPr₃) is a tertiary trialkylphosphine with the formula P[CH(CH₃)₂]₃, widely employed as a strongly σ-donating, sterically demanding ligand in organometallic chemistry and homogeneous catalysis. It is a colorless, pyrophoric liquid at ambient temperature (density 0.839 g/mL at 25 °C, boiling point 81 °C at 22 mmHg) and exhibits high solubility in hydrocarbon solvents.

Molecular Formula C9H21P
Molecular Weight 160.24 g/mol
CAS No. 6476-36-4
Cat. No. B1582976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylphosphine
CAS6476-36-4
Molecular FormulaC9H21P
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESCC(C)P(C(C)C)C(C)C
InChIInChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
InChIKeyIGNTWNVBGLNYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylphosphine (CAS 6476-36-4): Steric and Electronic Profile for Ligand Selection and Procurement


Triisopropylphosphine (TIP, PiPr₃) is a tertiary trialkylphosphine with the formula P[CH(CH₃)₂]₃, widely employed as a strongly σ-donating, sterically demanding ligand in organometallic chemistry and homogeneous catalysis [1]. It is a colorless, pyrophoric liquid at ambient temperature (density 0.839 g/mL at 25 °C, boiling point 81 °C at 22 mmHg) and exhibits high solubility in hydrocarbon solvents [1]. Its defining features are a Tolman cone angle of 160° and pronounced Lewis basicity, placing it among the most basic alkylphosphines available [1].

Strong σ-donor ligand for electron-rich metal centers
Intermediate steric profile balances protection and substrate access
Liquid-phase form simplifies catalyst preparation workflows

Triisopropylphosphine: Why In-Class Phosphine Ligands Are Not Interchangeable Substitutes


Trialkylphosphines are frequently misrepresented as functionally equivalent electron-rich ligands; however, small variations in alkyl substitution produce profound, quantifiable differences in steric encumbrance (cone angle), electronic donation (pKa), and physical handling characteristics [1][2]. Direct substitution of triisopropylphosphine with tricyclohexylphosphine, tri‑tert‑butylphosphine, or triphenylphosphine alters the coordination environment of the metal center, frequently leading to divergent catalytic activity, selectivity, and reaction feasibility [1][3]. The evidence below quantifies these critical differentiators, demonstrating why generic replacement without empirical verification introduces unacceptable technical risk.

Cone angle mismatch alters coordination sphere
Substituting TIP with bulkier PCy₃ or P(t‑Bu)₃ may increase steric congestion; smaller PPh₃ may reduce metal center protection.
Basicity difference impacts oxidative addition rate
Replacing TIP with less basic triarylphosphines can shift electron donation and catalyst activation profile.
Physical state difference affects handling and solubility
Solid phosphine analogs (e.g., PCy₃) may require pre-dissolution and exhibit lower hydrocarbon solubility.

Triisopropylphosphine: Quantified Differentiation Evidence Against Closest Analogs


Steric Differentiation: Tolman Cone Angle of 160° Distinguishes TIP from Bulkier and Less Encumbered Analogs

Triisopropylphosphine (TIP) exhibits a Tolman cone angle (θ) of 160°, as established by Chadwick Tolman in his foundational review of phosphine ligand steric effects [1]. This value places TIP in a distinct intermediate steric regime: it is 10° smaller than tricyclohexylphosphine (PCy₃, θ = 170°) [2] and 22° smaller than tri‑tert‑butylphosphine (P(t‑Bu)₃, θ = 182°) [3], yet 15° larger than the widely employed triphenylphosphine (PPh₃, θ = 145°) [4]. These differences, ranging from 15° to 37°, correspond to substantial variations in the accessible coordination sphere around a transition metal, directly impacting catalyst stability and substrate approach trajectories.

Steric profile
Reported
TIP cone angle 160°; PCy₃ 170°; P(t‑Bu)₃ 182°; PPh₃ 145°
Supports steric-parameter differentiation across trialkylphosphine ligands
Tolman model-based values; verify under specific metal coordination conditions
Organometallic chemistry Homogeneous catalysis Ligand design

Electronic Differentiation: TIP is Among the Most Basic Alkylphosphines, Enabling Strong σ-Donation Without Maximum Steric Penalty

Triisopropylphosphine is characterized as 'one of the most basic alkyl phosphines' [1]. While the pKa of TIP has not been reported with the same precision as its analogs, a class-level inference can be drawn from structurally related trialkylphosphines. Tricyclohexylphosphine (PCy₃) has a measured pKa of 9.7 [2], and tri‑tert‑butylphosphine (P(t‑Bu)₃) is documented as the most basic trialkylphosphine with a pKa of 11.4 [3]. Given that TIP is consistently grouped with these highly basic ligands and described as possessing comparable σ‑donor strength [1], its basicity is confidently placed in the high range (estimated pKa 9–10), markedly exceeding that of triarylphosphines like PPh₃ (pKa ≈ 2.73) [4]. This high basicity accelerates oxidative addition steps in cross-coupling catalysis and enhances metal center electron density.

Basicity estimate
Class-level
Estimated pKa ~9–10; PPh₃ pKa ≈2.73
Class-level inference places TIP among highly basic alkylphosphines
Direct pKa measurement not reported; verify for quantitative electronic tuning
Cross-coupling Oxidative addition Electron-rich catalysis

Physical Form and Solubility Differentiation: Liquid State and Enhanced Hydrocarbon Solubility Relative to Tricyclohexylphosphine

Triisopropylphosphine is a liquid at room temperature, whereas its closest steric and electronic analog, tricyclohexylphosphine (PCy₃), is a solid [1][2]. This physical state difference is critical: TIP is also reported to be 'more soluble in hydrocarbons' than PCy₃ [1]. Tri‑tert‑butylphosphine (P(t‑Bu)₃) is a low-melting solid (mp 30–35 °C) that can be handled as a liquid under mild warming but presents even greater air sensitivity and pyrophoricity concerns [3].

Physical state
Head-to-head
Liquid at 25 °C; PCy₃ solid; P(t‑Bu)₃ low-melting solid
Liquid form streamlines handling; higher hydrocarbon solubility reported vs PCy₃
Qualitative solubility advantage; confirm in target solvent system
Process chemistry Formulation Handling

Catalytic Performance Differentiation: Hydridotris(triisopropylphosphine)rhodium(I) Delivers >99% Nitrile Hydrogenation Yield, Surpassing PCy₃ Analog

In the rhodium-catalyzed hydrogenation of nitriles to primary amines, the triisopropylphosphine-derived complex hydridotris(triisopropylphosphine)rhodium(I) [RhH(PiPr₃)₃] achieves yields exceeding 99% for aliphatic and aromatic substrates under optimized conditions [1]. In a direct head‑to‑head comparison under identical reaction conditions, the tricyclohexylphosphine-based dimeric complex [Rh₂H₂(μ‑N₂)(PCy₃)₄] proved 'less effective,' delivering yields of only 85–88% for the same transformations [1]. This 11–14 percentage point yield advantage demonstrates that the steric and electronic profile of TIP translates into a measurable, superior catalytic outcome for this industrially relevant reduction.

Catalytic yield
Head-to-head
RhH(PiPr₃)₃: >99% yield; PCy₃ analog: 85–88%
Reported yield differentiation in nitrile hydrogenation under identical conditions
Substrate scope-specific; validate with target nitrile before ligand substitution
Homogeneous hydrogenation Nitrile reduction Rhodium catalysis

Synthetic Utility Differentiation: Triisopropylphosphine Enables Nucleophilic Phosphine Catalysis via Zwitterion Formation with Electron-Deficient Alkenes

Triisopropylphosphine reacts with ethyl 2‑cyanoacrylate to form a phosphonium zwitterion that displays dual C‑ and N‑nucleophilic reactivity toward nitrofluorobenzenes, a behavior not commonly observed with less basic triarylphosphines such as PPh₃ [1]. The kinetics of aryl isocyanate insertion into the C–C bond of this zwitterion have been quantitatively determined by spectrophotometric methods in acetonitrile solution [2]. While direct comparative kinetic data against other trialkylphosphines are not available in the public domain, this distinct zwitterionic reactivity pattern underscores TIP's unique positioning as a nucleophilic organocatalyst scaffold.

Organocatalysis
Reported
Phosphonium zwitterion with dual C‑/N‑nucleophilic reactivity
Supports expanded utility beyond metal-coordinating ligand roles
Limited comparative kinetic data; verify for specific organocatalytic transformations
Organocatalysis Phosphonium zwitterions Nucleophilic addition

Triisopropylphosphine: Recommended Application Scenarios Based on Quantified Differentiation


Homogeneous Hydrogenation of Nitriles to Primary Amines with Rhodium Catalysts

Based on the direct head‑to‑head catalytic performance evidence showing >99% yield versus 85–88% for the PCy₃ analog [1], triisopropylphosphine is the preferred ligand for rhodium-catalyzed nitrile hydrogenation when maximal conversion to primary amines is required. This application is particularly relevant for the synthesis of pharmaceutical intermediates and fine chemicals where trace nitrile contamination is unacceptable.

Palladium-Catalyzed Suzuki and Heck Cross-Coupling Reactions Requiring Defined Steric Control

Triisopropylphosphine's intermediate cone angle of 160°—larger than PPh₃ (145°) but smaller than PCy₃ (170°) and P(t‑Bu)₃ (182°) [2]—makes it a rational choice for cross-coupling reactions where steric congestion must be balanced against catalytic activity. Its established use in μ‑halo(η³‑allyl)palladium(II) catalysts for Suzuki and Heck couplings [3] demonstrates proven industrial applicability.

Atom Transfer Radical Polymerization (ATRP) and Olefin Metathesis with Ruthenium Catalysts

Triisopropylphosphine and tricyclohexylphosphine are jointly identified as the 'most suitable phosphines' for ruthenium-catalyzed ATRP and ROMP due to their combination of high basicity and well-defined steric bulk [4]. For polymer synthesis conducted in hydrocarbon solvents, TIP's liquid state and superior hydrocarbon solubility provide distinct handling advantages over solid PCy₃ [5].

Hydrogenation of Unsaturated Polymers (e.g., Styrene-Butadiene Rubber)

The complex RhH(PiPr₃)₃ has been demonstrated to achieve 95% conversion of C=C bonds in styrene-butadiene rubber without additives and with no observable cross‑linking . This validated performance in polymer hydrogenation supports procurement of TIP for industrial polymer modification processes where selectivity and mild conditions are essential.

Application
Selection Property
Validation Focus
Nitrile hydrogenation to primary amines
Rh-catalyzed yield differentiation vs bulkier phosphines
Substrate scope and catalyst loading efficiency
Pd-catalyzed Suzuki and Heck couplings
Intermediate cone angle for steric control
Turnover frequency and selectivity vs PPh₃ or PCy₃
Ru-catalyzed ATRP and ROMP
High basicity and liquid-state convenience
Polymerization control and hydrocarbon solubility
Hydrogenation of unsaturated polymers
RhH(PiPr₃)₃ complex performance
Conversion and cross-linking suppression

Technical Documentation Hub

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